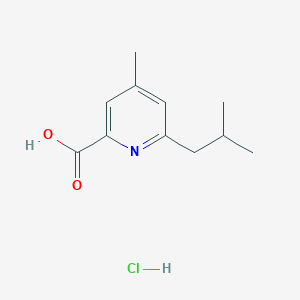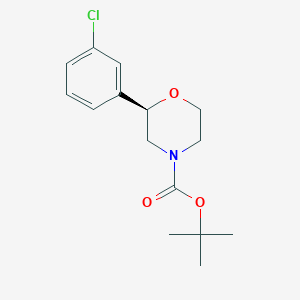
4-Chloro-2-methyl-1-(methylsulfonyl)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Chloro-2-methyl-1-(methylsulfonyl)benzene is an organic compound with the molecular formula C8H9ClO2S It is a sulfone derivative, characterized by the presence of a sulfonyl functional group attached to a chlorinated aromatic ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-methyl-1-(methylsulfonyl)benzene typically involves the oxidation of 4-Chloro-2-methylphenyl methyl sulfide. One common method employs hydrogen peroxide (H2O2) as the oxidizing agent in the presence of a catalyst such as acetic acid. The reaction is carried out under mild conditions, typically at room temperature, to yield the desired sulfone product .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method ensures consistent product quality and higher yields. The process involves the same oxidation reaction but is optimized for large-scale production with controlled reaction parameters to ensure safety and efficiency .
Analyse Des Réactions Chimiques
Types of Reactions
4-Chloro-2-methyl-1-(methylsulfonyl)benzene undergoes various chemical reactions, including:
Oxidation: Further oxidation can convert the sulfone to sulfonic acid derivatives.
Reduction: Reduction reactions can revert the sulfone back to the corresponding sulfide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) in the presence of acetic acid.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or alkoxides in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Sulfonic acid derivatives.
Reduction: 4-Chloro-2-methylphenyl methyl sulfide.
Substitution: Various substituted aromatic compounds depending on the nucleophile used.
Applications De Recherche Scientifique
4-Chloro-2-methyl-1-(methylsulfonyl)benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential antimicrobial properties.
Medicine: Explored for its anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of 4-Chloro-2-methyl-1-(methylsulfonyl)benzene involves its interaction with specific molecular targets. In biological systems, it is believed to inhibit certain enzymes, such as cyclooxygenase (COX), which play a role in inflammation and pain pathways. The sulfone group is crucial for its activity, as it can form strong interactions with the active sites of these enzymes .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-Chlorophenyl methyl sulfone
- 4-Chloro-3-methylphenol
- 4-Chloro-2-methylphenol
Uniqueness
4-Chloro-2-methyl-1-(methylsulfonyl)benzene is unique due to its specific substitution pattern on the aromatic ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it exhibits a different reactivity profile and potential therapeutic applications .
Propriétés
Formule moléculaire |
C8H9ClO2S |
|---|---|
Poids moléculaire |
204.67 g/mol |
Nom IUPAC |
4-chloro-2-methyl-1-methylsulfonylbenzene |
InChI |
InChI=1S/C8H9ClO2S/c1-6-5-7(9)3-4-8(6)12(2,10)11/h3-5H,1-2H3 |
Clé InChI |
POMIDSINUFQTCE-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=CC(=C1)Cl)S(=O)(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![1-(4-Chloro-2-morpholino-5,6-dihydro-7H-pyrrolo[2,3-d]pyrimidin-7-yl)ethan-1-one](/img/structure/B8413961.png)

![1-Phenyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine-3-carbaldehyde](/img/structure/B8413978.png)




